molecular formula C21H20FN5O2 B612059 2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide CAS No. 1235859-13-8

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

Cat. No. B612059
M. Wt: 393.4142
InChI Key: YUARZLJFVKGLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanatinostat, also known as Tractinostat, CHR-3996 and VRx-3996, is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. HDAC inhibitor CHR-3996 inhibits HDAC, resulting in an accumulation of highly acetylated histones, the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes;  these events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. This agent may upregulate HSP70 and downregulate anti-apoptotic Bcl-2 proteins more substantially than some first-generation HDAC inhibitors. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins.

Scientific Research Applications

Anti-Plasmodial Activity

  • Synthesis and Structure-Activity Relationships for New 6-Fluoroquinoline Derivatives with Antiplasmodial Activity (Hochegger et al., 2019): Modification of 6-fluoroquinolines, including analogs similar to the queried compound, demonstrated high antiplasmodial activity in vitro and in vivo, particularly against Plasmodium falciparum. This suggests potential applications in malaria treatment (Hochegger et al., 2019).

Antipsychotic Potential

  • Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents (Norman et al., 1996): Heterocyclic analogs, similar to the queried chemical structure, have shown promising results as potential antipsychotic agents in binding to specific receptors and in vivo models (Norman et al., 1996).

Radioligand Development for PET Imaging

  • Labeling and Evaluation of N-[11C]methylated Quinoline-2-Carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, structurally related to the queried compound, were successfully labeled and evaluated as potential radioligands for PET imaging, specifically targeting peripheral benzodiazepine receptors (Matarrese et al., 2001).

Antimicrobial Activity

  • Synthesis of Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -Carbothioamide Derivatives and Their Antimicrobial Activity (Babu et al., 2015): Novel quinoline derivatives displayed potential antimicrobial activity against various bacterial strains, indicating their use in combating bacterial infections (Babu et al., 2015).

Antitubercular Agents

  • Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as Potent Inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020): This study focused on synthesizing novel quinoline derivatives with significant antitubercular activity, suggesting potential applications in tuberculosis treatment (Marvadi et al., 2020).

properties

CAS RN

1235859-13-8

Product Name

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4142

IUPAC Name

2-(6-(((6-fluoroquinolin-2-yl)methyl)amino)bicyclo[3.1.0]hexan-3-yl)-N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C21H20FN5O2/c22-14-2-4-18-11(5-14)1-3-15(26-18)10-23-19-16-6-12(7-17(16)19)20-24-8-13(9-25-20)21(28)27-29/h1-5,8-9,12,16-17,19,23,29H,6-7,10H2,(H,27,28)

InChI Key

YUARZLJFVKGLFC-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(C2CC3C(NCC4=NC5=CC=C(F)C=C5C=C4)C3C2)N=C1)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHR3996;  CHR-3996;  CHR 3996;  VRx-3996;  VRx3996;  VRx 3996;  Nanatinostat;  Tractinostat; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 2
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 3
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 4
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 5
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 6
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

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